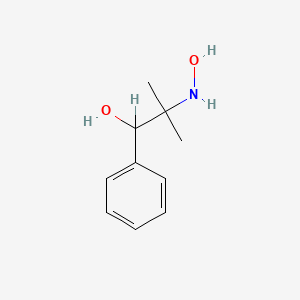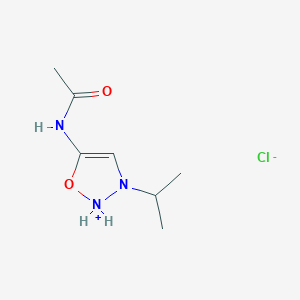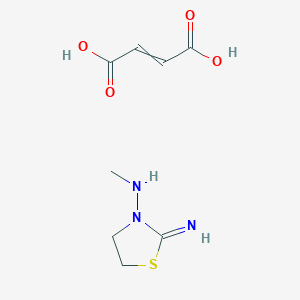
Octadec-1-EN-1-YL tetradec-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadec-1-en-1-yl tetradec-2-enoate: is a chemical compound with the molecular formula C32H60O2 and a molecular weight of 476.83 g/mol . . This compound is characterized by its long carbon chains and ester functional group, making it a subject of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of octadec-1-en-1-yl tetradec-2-enoate typically involves the esterification of tetradecenoic acid with octadecenol . The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid, under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reactants and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Octadec-1-en-1-yl tetradec-2-enoate can undergo various chemical reactions, including:
Oxidation: The double bonds in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to form the corresponding alcohol and acid.
Substitution: The ester group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base catalyst.
Major Products Formed:
Oxidation: Epoxides, diols.
Reduction: Alcohols, acids.
Substitution: Amides, esters.
Scientific Research Applications
Chemistry: Octadec-1-en-1-yl tetradec-2-enoate is used as a precursor in the synthesis of various complex molecules and polymers . Its unique structure allows for the formation of diverse chemical derivatives.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function due to its long hydrophobic chains .
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent or in the formulation of bioactive compounds .
Industry: In the industrial sector, this compound is used in the production of lubricants, surfactants, and plasticizers .
Mechanism of Action
The mechanism of action of octadec-1-en-1-yl tetradec-2-enoate involves its interaction with cellular membranes and enzymes . The long hydrophobic chains allow it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability . Additionally, the ester group can undergo hydrolysis, releasing active metabolites that may interact with specific molecular targets .
Comparison with Similar Compounds
Comparison: Octadec-1-en-1-yl tetradec-2-enoate is unique due to its specific combination of long carbon chains and ester functional group, which imparts distinct physical and chemical properties . Compared to similar compounds, it may exhibit different reactivity and solubility profiles, making it suitable for specific applications in research and industry .
Properties
CAS No. |
71801-80-4 |
|---|---|
Molecular Formula |
C32H60O2 |
Molecular Weight |
476.8 g/mol |
IUPAC Name |
octadec-1-enyl tetradec-2-enoate |
InChI |
InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-16-17-18-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3 |
InChI Key |
HVKLUQZNHMIHAE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


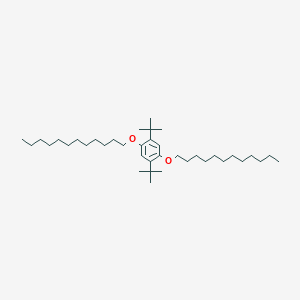
![Diphenyl [(4-chloroanilino)methyl]phosphonate](/img/structure/B14462946.png)
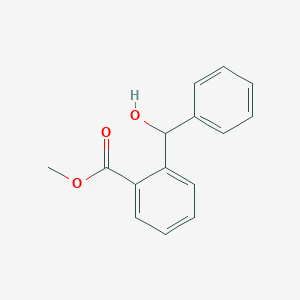
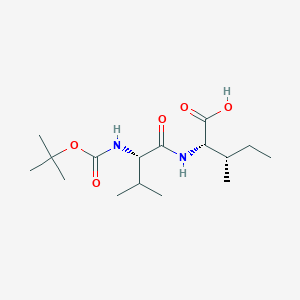
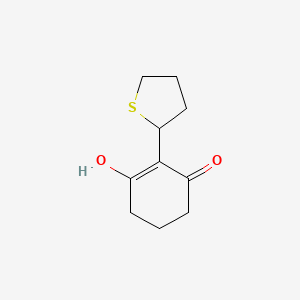
![5-Chloro-2-[(14-ethoxycarbonyl-3-methyl-6,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,8,11,13(17)-hexaen-5-yl)amino]benzenesulfonic acid](/img/structure/B14462968.png)
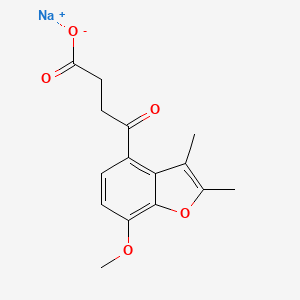

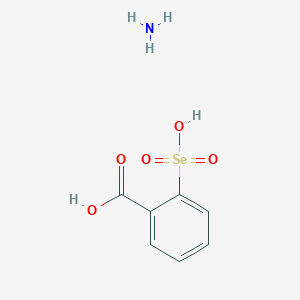
![Octadecanamide, N-(2-hydroxyethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-, monoacetate (salt)](/img/structure/B14462983.png)
